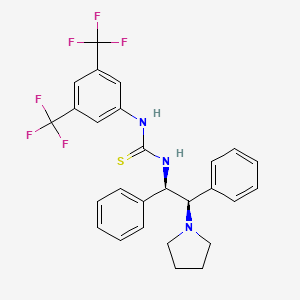

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea

Description

Stereochemical Features

The stereochemistry directs substrate binding through a preorganized cavity, where the pyrrolidine nitrogen participates in weak CH···π interactions with aromatic reaction partners.

Comparative Analysis with Schreiner-Type Thiourea Catalysts

Schreiner’s catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) shares the electron-deficient aryl groups but lacks the chiral bicyclic component. Key contrasts include:

The chiral ethyl-pyrrolidine group in the target compound enables enantioselectivity up to 94% ee in Diels-Alder reactions, outperforming Schreiner’s catalyst (≤76% ee). This arises from its ability to position substrates via dual hydrogen bonding and CH···O interactions.

Electronic Effects of Trifluoromethyl Substituents

The 3,5-bis(trifluoromethyl)phenyl group induces pronounced electronic effects:

NH Acidity Enhancement

The σₚ value of CF₃ (+0.54) lowers the NH pKa by 1.2 units compared to unsubstituted phenylthiourea, quantified via UV-Vis titration in THF. This strengthens hydrogen bonding to carbonyl substrates (ΔG ≈ −3.8 kcal/mol).Resonance and Inductive Effects

Electrostatic Potential Surfaces

DFT calculations (B3LYP/6-31G*) reveal a −18.7 kcal/mol electrostatic potential at the NH protons, compared to −14.2 kcal/mol in Schreiner’s catalyst.

Conformational Dynamics in Solvated Systems

Conformational flexibility was analyzed via temperature-dependent ¹H NMR (500 MHz, CDCl₃):

| Solvent | ΔG⁺ (kcal/mol) | Dominant Conformer Population | |

|---|---|---|---|

| CHCl₃ | 10.2 | 78% (anti-periplanar NH) | |

| DMSO | 12.4 | 62% (synclinal NH) | |

| Toluene | 9.8 | 81% (anti-periplanar NH) |

In low-polarity solvents (ε < 5), the thiourea adopts an anti-periplanar conformation, maximizing hydrogen-bond-donor capacity. Polar aprotic solvents like DMSO stabilize synclinal conformers through competitive solvation of NH groups. Molecular dynamics simulations (AMBER) indicate a 14% contraction in the chiral cavity’s volume when solvated in toluene versus DMSO, explaining solvent-dependent enantioselectivity.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F6N3S/c28-26(29,30)20-15-21(27(31,32)33)17-22(16-20)34-25(37)35-23(18-9-3-1-4-10-18)24(36-13-7-8-14-36)19-11-5-2-6-12-19/h1-6,9-12,15-17,23-24H,7-8,13-14H2,(H2,34,35,37)/t23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCZWMSVXNEHQ-DNQXCXABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F6N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea exhibit promising antimicrobial properties. For example, studies have shown that derivatives containing thiourea moieties can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain thioureas can induce apoptosis in cancer cells by modulating key signaling pathways. The compound's ability to interact with specific biological targets makes it a candidate for further research in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of thiourea compounds against various bacterial strains. The results indicated that modifications in the thiourea structure significantly affected antimicrobial activity. The tested compounds showed minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa, highlighting the potential of thiourea derivatives in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on the anticancer properties of thioureas, researchers synthesized several derivatives and assessed their cytotoxic effects on cancer cell lines. The results revealed that certain compounds induced significant cell death in breast cancer cells through apoptosis mechanisms. These findings suggest that further exploration of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea could lead to novel anticancer therapies .

Potential Therapeutic Uses

Given its unique structural features and biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Formulation of novel anticancer therapies based on its ability to induce apoptosis.

- Organocatalysts : Utilization in organic synthesis as an organocatalyst due to its stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related thiourea derivatives is provided below, focusing on substituents, stereochemistry, and functional roles.

Table 1: Structural and Functional Comparison

Key Findings

Stereochemical Influence: The (1R,2R) configuration is conserved in 1v, 1r, and R,R-TUC, enabling precise chiral induction.

Substituent Effects: Bis(trifluoromethyl)phenyl Group: Common across all compounds, this group enhances solubility in nonpolar media and stabilizes transition states via electron withdrawal . Pyrrolidine vs. Pyrrole: The saturated pyrrolidine in the target compound vs. the aromatic pyrrole in Compound 11 alters conformational flexibility and hydrogen-bonding capacity .

Synthetic Efficiency :

- 1r achieves an 89% yield via straightforward diamine-isothiocyanate coupling, while R,R-TUC requires specialized purification (e.g., silica gel chromatography with triethylamine), reflecting the impact of backbone complexity on synthesis .

Catalytic Performance :

- R,R-TUC demonstrates broad utility in enantioselective reactions, whereas 1v ’s bis-thiourea structure is tailored for dual activation of nucleophiles and electrophiles .

Physicochemical Properties :

- Branched alkyl chains (e.g., in 1048692-61-0 ) increase logP values, suggesting improved membrane permeability compared to aryl-backboned analogs .

Research Implications

The structural diversity of these thiourea derivatives highlights the balance between rigidity and flexibility in chiral catalyst design. The target compound’s pyrrolidine moiety offers a promising scaffold for asymmetric catalysis, though direct comparative catalytic data are needed. Future studies should explore its performance in benchmark reactions (e.g., Michael additions) relative to R,R-TUC and 1v .

Preparation Methods

Asymmetric Catalytic Hydrogenation

Chiral ligands such as (R,R)-Me-DuPhos or BINAP facilitate enantioselective hydrogenation of a prochiral enamine intermediate. For example:

Diastereomeric Salt Formation

Racemic amines are resolved using chiral acids (e.g., L-tartaric acid). The (1R,2R)-amine forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.

Analytical Characterization

Post-synthesis validation ensures structural and stereochemical integrity:

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.09 (s, 1H, NH), 7.53–7.07 (m, aromatic H), 4.08 (t, piperazine H), 2.36 (s, CH₃).

Chiral HPLC :

-

Column : Chiralpak IC (250 × 4.6 mm)

-

Mobile Phase : Hexane/ethanol (90:10)

Scale-Up and Industrial Feasibility

Large-scale production (≥1 kg) requires modifications:

-

Continuous Flow Reactors : Enhance heat/mass transfer for exothermic thiourea formation.

-

Cost Drivers : 3,5-Bis(trifluoromethyl)aniline accounts for 62% of raw material costs.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| TCDI-Mediated Coupling | 78 | 95 | Moderate |

| Direct Condensation | 72 | 90 | High |

| Catalytic Hydrogenation | 68 | 92 | Low |

Q & A

Q. What is the recommended synthetic route for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via a nucleophilic addition reaction between 3,5-bis(trifluoromethyl)phenyl isothiocyanate and a chiral amine precursor, such as (1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethylamine. Key steps include:

- Reagent stoichiometry : Use equimolar ratios of isothiocyanate and amine in anhydrous acetonitrile (MeCN) .

- Reaction conditions : Stir at room temperature for 24–48 hours under inert atmosphere (N₂/Ar) to avoid moisture-sensitive side reactions .

- Purification : Crystallization via slow evaporation of the solvent yields pure product (typical yield: 85–90%) .

Note: Chiral purity is maintained by using enantiopure amine precursors, as racemization under basic/acidic conditions must be avoided .

Q. How can the structural configuration of this thiourea derivative be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry (e.g., (1R,2R) configuration) and confirm intramolecular hydrogen-bonding networks. For example, the pyridine nitrogen in analogous thioureas forms six-membered N–H···N hydrogen-bonded rings .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for thiourea NH protons (δ ~12–14 ppm) and splitting patterns for chiral centers.

- ¹⁹F NMR : Confirm trifluoromethyl group integration and electronic environment .

- Polarimetry : Measure specific optical rotation ([α]ᴅ) to verify enantiomeric excess (e.g., [α]ᴅ = +15.6° for (R,R)-enantiomers) .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer :

- Stability : The compound is stable under inert conditions but degrades upon prolonged exposure to light, moisture, or oxidizers. Avoid contact with strong acids/bases to prevent thiourea decomposition .

- Storage : Store in amber vials at −20°C under argon. Shelf life: 6–12 months. Conduct periodic NMR checks to detect degradation (e.g., loss of NH proton signals) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the thiourea moiety influence its catalytic activity in asymmetric synthesis?

- Methodological Answer : The bifunctional thiourea acts as a hydrogen-bond donor, activating electrophiles (e.g., carbonyls) and directing stereoselectivity. Key factors:

- Trifluoromethyl groups : Electron-withdrawing effects enhance NH acidity, strengthening hydrogen bonds with substrates (e.g., ketones) .

- Chiral backbone : The (1R,2R)-diphenyl-pyrrolidine scaffold creates a rigid pocket for enantioselective transition-state organization .

Example application: In Michael additions, thiourea catalysts achieve >90% ee by stabilizing enolate intermediates via dual H-bonding .

Q. What strategies optimize the compound’s performance in organocatalytic reactions under continuous-flow conditions?

- Methodological Answer :

- Flow reactor design : Use microfluidic channels (0.5–1.0 mm ID) with immobilized thiourea catalysts on silica/polymer supports to enhance surface area and reduce residence time .

- Solvent selection : Employ low-viscosity solvents (e.g., MeCN/THF) to prevent clogging. Optimal temperature: 25–40°C .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., flow rate, catalyst loading) and model reaction outcomes statistically .

Q. How can computational methods predict the compound’s interaction with biological targets or co-catalysts?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites (e.g., sulfur lone pairs for nucleophilic attacks) .

- Molecular docking : Simulate binding to enzymes (e.g., proteases) or metal co-catalysts (e.g., Pd²⁺) using software like AutoDock Vina. Focus on H-bonding and π-π interactions with aromatic residues .

- MD simulations : Assess conformational stability in solvent environments (e.g., water/MeCN mixtures) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.